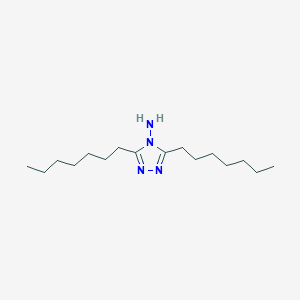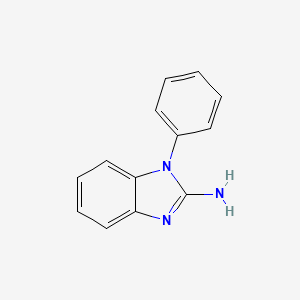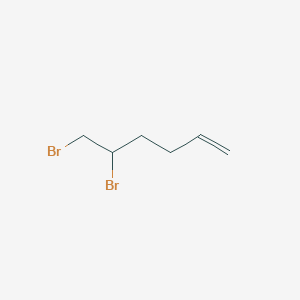
1,2-Dibromo-5-hexene
Descripción general
Descripción
1,2-Dibromo-5-hexene is a chemical compound with the formula C6H10Br2. It contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .
Synthesis Analysis
The synthesis of 1,2-Dibromo-5-hexene involves the process of dibromination, which is a type of C-Br bond formation . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-5-hexene includes a double bond, which is characteristic of alkenes . The molecule also contains two bromine atoms, which are attached to the carbon atoms at the 1st and 2nd positions of the hexene .Chemical Reactions Analysis
The chemical reactions involving 1,2-Dibromo-5-hexene are typically electrophilic additions . For instance, the bromination of alkenes, alkynes, and anilines can efficiently be carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .Physical And Chemical Properties Analysis
The boiling point of 1,2-Dibromo-5-hexene is approximately 360.15 K . The molecular weight of the compound is 243.967 .Aplicaciones Científicas De Investigación
Catalytic Performance
The isomerization of 1-hexene, closely related to 1,2-Dibromo-5-hexene, over bimetallic M-Mo-ZSM-5 zeolite catalysts has been studied, revealing the promotional effects of bimetallic additives on catalyst activity and stability. The conversion of 1-hexene reached 95-97%, producing cis-3-hexene and cis-2-hexene as principal products, indicating the significance of Lewis acid sites in the process (Kostyniuk, Key, & Mdleleni, 2020).
Electrochemical Reduction
The electrochemical reduction of 1,2-dibromohexane has been investigated, demonstrating significant differences in cathodic peak potentials and product distribution compared to 1,6-dibromohexane. The reduction of 1,2-dibromohexane follows a concerted mechanism, contrasting with the carbanionic intermediates in the reduction of 1,6-dibromohexane (Martin, Strawsine, Mubarak, & Peters, 2015).
Polymerization and Microstructure Studies
Studies on the polymerization of 1-hexene have led to insights into the microstructure of resultant polymers. The tacticity and unsaturated structures of poly1-hexene and new copolymers have been explored, highlighting the role of metallocene catalysts in these processes (Hanifpour et al., 2016). Additionally, the microstructure of poly(1-hexene) produced by ansa-zirconocenium catalysis has been characterized using NMR and GPC techniques, revealing a highly isotactic microstructure (Babu, Newmark, & Chien, 1994).
Olefin Conversion and Epoxidation
Innovative green epoxidation processes have been developed for 1-hexene using molybdenum(VI) complexes and zeolite composites. These processes utilize atmospheric oxygen and show potential for efficient and environmentally friendly olefin conversion (Katkar, Rao, & Juneja, 2012).
Combustion and Kinetic Modeling
Extensive experimental and kinetic modeling studies on 1-hexene combustion have provided valuable insights into the pyrolysis and oxidation processes, crucial for understanding the combustion characteristics of alkenes (Fan et al., 2016), (Dong et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dibromohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDPUOTONXJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373090 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-5-hexene | |
CAS RN |
4285-48-7 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dibromo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



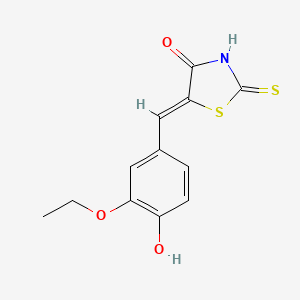
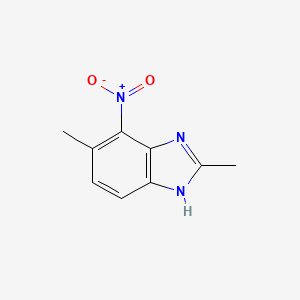
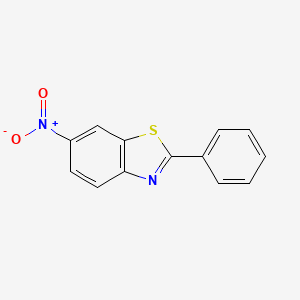
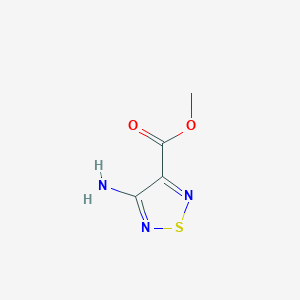
![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)
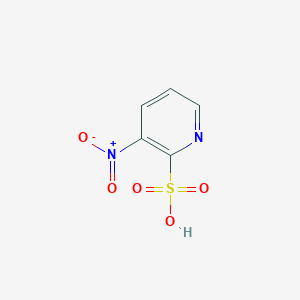

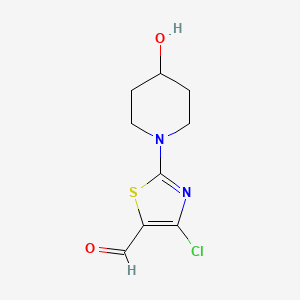
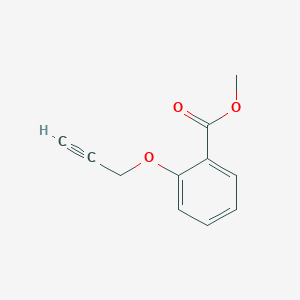
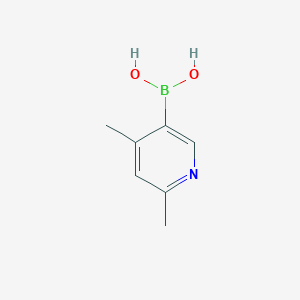
![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
![N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B1597855.png)
